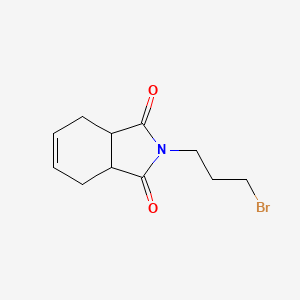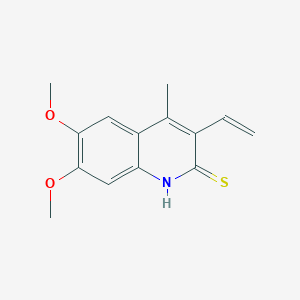
3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione is a heterocyclic compound that belongs to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dimethoxy-4-methylquinoline with ethenyl thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with DNA and proteins can lead to antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-4-methylquinoline: Lacks the ethenyl and thione groups but shares the quinoline core.
3-ethenyl-6,7-dimethoxyquinoline: Similar structure but without the thione group.
4-methyl-1H-quinoline-2-thione: Similar structure but lacks the ethenyl and methoxy groups.
Uniqueness
3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione is unique due to the presence of both the ethenyl and thione groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
59280-86-3 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
3-ethenyl-6,7-dimethoxy-4-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C14H15NO2S/c1-5-9-8(2)10-6-12(16-3)13(17-4)7-11(10)15-14(9)18/h5-7H,1H2,2-4H3,(H,15,18) |
Clé InChI |
JPPQPTAPGHAGPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=S)NC2=CC(=C(C=C12)OC)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


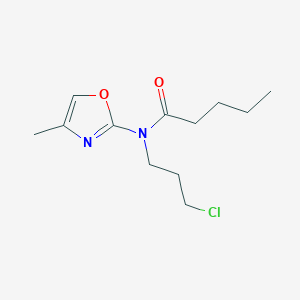
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
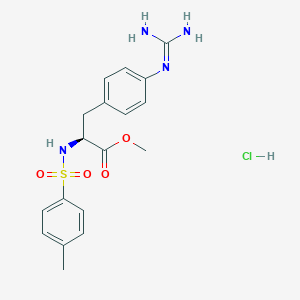
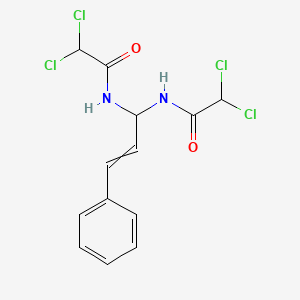
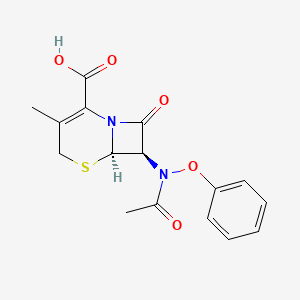
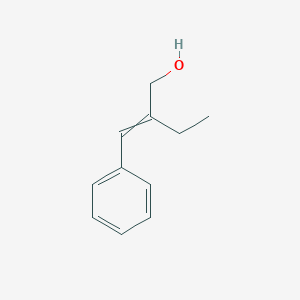
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
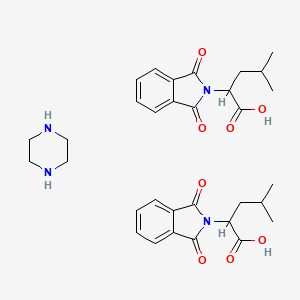
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
